2-(1H-imidazol-1-ylmethyl)pyridine
Description
Properties
CAS No. |
62154-62-5 |
|---|---|
Molecular Formula |
C9H9N3 |
Molecular Weight |
159.19 g/mol |
IUPAC Name |
2-(imidazol-1-ylmethyl)pyridine |
InChI |
InChI=1S/C9H9N3/c1-2-4-11-9(3-1)7-12-6-5-10-8-12/h1-6,8H,7H2 |
InChI Key |
GGWVGNGJDGJFEU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)CN2C=CN=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Imidazole Ring
2-(1-Methyl-1H-imidazol-2-yl)pyridine (CAS: 77429-59-5):
Bipyridine-Imidazole Hybrids
- N-[4-(1-Methyl-1H-imidazol-2-yl)-2,4′-bipyridin-2′-yl]benzene-1,4-diamine :
Pharmacologically Active Derivatives
- Ketoconazole Derivatives (e.g., 1-Acetyl-4-(4-{[(2RS,4SR)-2-(2,4-dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy}phenyl)piperazine):
- Molecular Formula : C₂₆H₂₈Cl₂N₄O₄
- Molecular Weight : 531.43 g/mol
- Key Differences : The imidazole-pyridine unit is embedded in a larger antifungal scaffold. Ketoconazole derivatives demonstrate broad-spectrum antimicrobial activity but suffer from systemic toxicity, unlike simpler imidazole-pyridine analogs .
Data Table: Structural and Functional Comparison
Research Findings and Functional Insights
- Synthetic Accessibility : this compound and its analogs are synthesized via modular routes (e.g., SNAr, nucleophilic alkylation), enabling scalable production .
- Biological Relevance : Unmodified imidazole-pyridine compounds show promise in metal coordination (e.g., Ag-carbenes), whereas methylated or ethoxymethylated variants may optimize drug-likeness .
- Pharmacological Limitations : Ketoconazole’s structural complexity introduces metabolic instability, highlighting the advantage of simpler imidazole-pyridine scaffolds in drug design .
Preparation Methods
Nucleophilic Substitution Using 2-Chloromethylpyridine
A classical approach involves the reaction of 2-chloromethylpyridine with imidazole under alkaline conditions. The mechanism proceeds via nucleophilic displacement, where the imidazole nitrogen attacks the electrophilic methylene carbon adjacent to the pyridine ring.
Procedure :
-
Reactants : 2-Chloromethylpyridine (1.0 eq), imidazole (1.2 eq), potassium carbonate (2.0 eq).
-
Workup : Filtration, solvent evaporation, and purification via column chromatography (silica gel, ethyl acetate/hexane).
Key Insights :
-
The reaction benefits from phase-transfer catalysts like tetrabutylammonium bromide (TBAB), which enhance reaction rates .
-
Steric hindrance at the pyridine ring’s ortho position slightly reduces yields compared to para-substituted analogs .
Condensation with Carbonyldiimidazole
A patent-derived method (RU2554855C1) utilizes pyridine-N-oxide and 1,1′-carbonyldiimidazole (CDI) in a toluene-mediated condensation .
Procedure :
-
Reactants : Pyridine-N-oxide (1.0 eq), CDI (1.1 eq).
-
Conditions : Reflux in toluene for 10 hours under inert atmosphere.
-
Workup : Column chromatography (methylene chloride/methanol).
Advantages :
-
CDI acts as both a coupling agent and dehydrating agent, eliminating the need for additional bases.
Mechanochemical Synthesis
Solid-state mechanochemistry offers a solvent-free alternative, leveraging high-energy ball milling to drive the reaction .
Procedure :
-
Reactants : 2-Bromomethylpyridine hydrobromide (1.0 eq), imidazole (1.1 eq).
-
Equipment : Mixer Mill MM400 at 25 Hz for 4 cycles (45 minutes each).
-
Workup : Direct precipitation with diethyl ether.
Analysis :
-
Frequency Impact : Lower frequencies (10 Hz) reduce yields to 13%, emphasizing the role of mechanical energy .
-
Green Chemistry : Eliminates volatile solvents, aligning with sustainable practices .
Microwave-Assisted Synthesis
Microwave irradiation accelerates the reaction between 2-bromopyridine and imidazole derivatives .
Procedure :
-
Reactants : 2-Bromopyridine (1.0 eq), imidazole (1.5 eq), CuI (10 mol%), K₂CO₃ (2.0 eq).
-
Conditions : Microwave irradiation at 200°C for 2 hours.
-
Workup : Aqueous NaOH extraction, solvent evaporation.
Optimization :
-
Catalyst Screening : CuI outperforms Pd catalysts in minimizing side reactions .
-
Time Efficiency : Reduces reaction time from 24 hours (conventional heating) to 2 hours .
Hydroxymethylation Followed by Substitution
A multi-step approach involves hydroxymethylation of pyridine derivatives followed by chlorination and imidazole substitution .
Step 1 : Hydroxymethylation
-
Reactants : Pyridine, formaldehyde (2.0 eq), NaOAc (1.5 eq).
-
Conditions : Acetic acid, 80°C, 6 hours.
Step 2 : Chlorination
-
Reagent : Thionyl chloride (neat), 70°C, 3 hours.
Step 3 : Substitution
-
Reactants : 2-Chloromethylpyridine (1.0 eq), imidazole (1.2 eq).
-
Conditions : K₂CO₃, DMF, 120°C, 8 hours.
Comparative Analysis of Methods
| Method | Yield (%) | Time | Solvent Use | Scalability |
|---|---|---|---|---|
| Nucleophilic Substitution | 65–72 | 12–24 hours | Moderate | High |
| Carbonyldiimidazole | 78 | 10 hours | High | Moderate |
| Mechanochemical | 72 | 3 hours | None | Low |
| Microwave-Assisted | 87 | 2 hours | Low | High |
| Hydroxymethylation | 75 | 17 hours (total) | High | Moderate |
Key Observations :
Q & A
Q. How do thermal analysis methods assess the stability of these compounds?
- Methodological Answer : Thermogravimetric analysis (TGA) measures decomposition temperatures, while differential scanning calorimetry (DSC) identifies phase transitions. For example, imidazolyl-benzimidazole derivatives show stability up to 200°C, with degradation patterns linked to substituent electronegativity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
